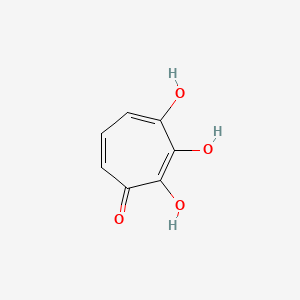
3,7-Dihydroxytropolone
Übersicht
Beschreibung
3,7-dihydroxytropolone is a cyclic ketone that is tropolone in which the hydrogens at positions 3 and 7 are susbstituted by hydroxy groups. It is isolated from the soil bacterium Streptomyces tropolofaciens strain K611-97. It has a role as an antineoplastic agent and a bacterial metabolite. It is a cyclic ketone, a triol, an alpha-hydroxy ketone and an enol. It derives from a tropolone.
This compound is a natural product found in Streptomyces cyaneofuscatus and Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of 3,7-Dihydroxytropolone
The synthesis of 3,7-dHT has been advanced through innovative methods such as the [5+2] oxidopyrilium cycloaddition/ring-opening approach. This technique allows for the generation of structurally novel derivatives that can be evaluated for their therapeutic potential. Recent studies have successfully synthesized biosynthetic intermediates to natural products like puberulic and puberulonic acids, which are also derived from 3,7-dHT .
Antiviral Applications
This compound has shown promise in antiviral research:
- HIV : Initial studies indicate that while some synthetic derivatives of 3,7-dHT exhibit antiviral activity against HIV, they are generally less effective than their α-hydroxytropolone counterparts. The presence of an additional hydroxyl group in 3,7-dHT may negatively impact its efficacy against HIV RNase H .
- Hepatitis B Virus (HBV) : Compounds derived from 3,7-dHT have demonstrated selective inhibition of viral DNA synthesis in HBV assays. However, their cytotoxicity limits their therapeutic window when compared to α-hydroxytropolones .
- Herpes Simplex Virus (HSV) : Notably, some 3,7-dHT derivatives have exhibited significant antiviral activity against HSV-1 and HSV-2. For instance, certain compounds showed EC50 values comparable to established antiviral agents like acyclovir .
Antimicrobial Activity
Research has highlighted the strong antimicrobial properties of 3,7-dHT against various pathogens. In particular:
- Streptomyces : Studies have identified that 3,7-dHT possesses potent antimicrobial activity against Streptomyces species, suggesting its potential as a natural antibiotic .
- Phytopathogens : The compound has been shown to exhibit anti-phytopathogenic effects in certain bacterial strains associated with plant diseases. This opens avenues for its application in agricultural biotechnology as a biopesticide .
Anticancer Potential
The anticancer properties of this compound have been investigated in various cancer cell lines:
- Melanoma : In vitro studies have indicated that certain 3,7-dHT derivatives can inhibit the proliferation of B16 melanoma cells more effectively than traditional chemotherapeutic agents like mitomycin C .
- Breast Cancer : Compounds derived from this class have shown significant cytotoxicity against MCF-7 human breast cancer cells. These findings suggest that further development could lead to new cancer therapies based on 3,7-dHT .
Case Studies and Findings
The following table summarizes key findings from recent studies on the applications of this compound:
Eigenschaften
CAS-Nummer |
85233-29-0 |
|---|---|
Molekularformel |
C7H6O4 |
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
2,3,4-trihydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C7H6O4/c8-4-2-1-3-5(9)7(11)6(4)10/h1-3H,(H3,8,9,10,11) |
InChI-Schlüssel |
HQLHJCFATKAUSO-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=C(C(=C1)O)O)O |
Kanonische SMILES |
C1=CC(=O)C(=C(C(=C1)O)O)O |
Synonyme |
3,7-dihydroxytropolone BMY 28438 BMY-28438 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













